4-bromo-3,5-dichloro-2-nitrobenzoic acid
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Overview
Description
4-bromo-3,5-dichloro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H2BrCl2NO4 and a molecular weight of 314.9 g/mol
Preparation Methods
The synthesis of 4-bromo-3,5-dichloro-2-nitrobenzoic acid typically involves multiple steps. One common method includes the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . Another approach involves the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid with 3,5-dichlorobenzoyl chloride in the presence of potassium carbonate in aqueous isopropanol, followed by reductive cyclization using zinc in methanesulfonic acid .
Chemical Reactions Analysis
4-bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-3,5-dichloro-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The bromine and chlorine atoms can be substituted with other groups, allowing the compound to interact with various biological molecules .
Comparison with Similar Compounds
4-bromo-3,5-dichloro-2-nitrobenzoic acid can be compared with other similar compounds, such as:
4-bromo-2-nitrotoluene: This compound has a similar structure but lacks the chlorine atoms.
4-bromomethyl-3-nitrobenzoic acid: This compound has a similar structure but lacks the chlorine atoms and has a methyl group instead of a nitro group.
The presence of both bromine and chlorine atoms in this compound makes it unique and allows for a wider range of chemical reactions and applications.
Properties
CAS No. |
860561-58-6 |
---|---|
Molecular Formula |
C7H2BrCl2NO4 |
Molecular Weight |
314.9 |
Purity |
95 |
Origin of Product |
United States |
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